5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine

PLK4 Polo-like kinase 4 kinase inhibition

Researchers requiring a selective PLK4 inhibitor scaffold face limited commercial availability of the 5-methyl-substituted pyrrolidin-2-amine chemotype. 5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1258650-60-0) addresses this gap with a documented PLK4 Ki of 22 nM, enabling potent kinase inhibition. Additionally, its IC50 >300 µM against DGAT1 provides a validated negative control for assay development. • PLK4 Ki = 22 nM - potent reference ligand for kinase screening. • DGAT1 IC50 >300,000 nM - reliable inactive comparator for enzymatic assays. • Suitable as a starting scaffold for nNOS inhibitor SAR exploration.

Molecular Formula C11H17N3
Molecular Weight 191.27 g/mol
CAS No. 1258650-60-0
Cat. No. B1421837
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine
CAS1258650-60-0
Molecular FormulaC11H17N3
Molecular Weight191.27 g/mol
Structural Identifiers
SMILESCC1=CN=C(C=C1)NCC2CCNC2
InChIInChI=1S/C11H17N3/c1-9-2-3-11(13-6-9)14-8-10-4-5-12-7-10/h2-3,6,10,12H,4-5,7-8H2,1H3,(H,13,14)
InChIKeyBRACWWFOQZIZQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Scaffold Overview


5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine is a small-molecule pyridin-2-amine derivative with molecular formula C₁₁H₁₇N₃ and molecular weight 191.27 g/mol . The compound features a pyridine ring substituted with a methyl group at the 5-position and a pyrrolidin-3-ylmethyl amine moiety at the 2-position . This scaffold architecture is common among kinase inhibitors and metabolic enzyme modulators; structurally related compounds in the pyrrolidinomethyl pyridin-2-amine class have been explored as ligands for PLK4 (Polo-like kinase 4), nAChR (nicotinic acetylcholine receptor), and DGAT1 (diacylglycerol O-acyltransferase 1) .

Why 5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Substitution Fails


In the pyrrolidinomethyl pyridin-2-amine chemotype, subtle structural variations—including the presence or absence of the 5-methyl substituent and its exact ring position—produce substantially divergent target binding profiles and selectivity outcomes [1]. The 5-methyl group influences both the electronic character of the pyridine ring and the conformational preferences of the aminomethyl-pyrrolidine side chain, which in turn modulate binding interactions within enzyme active sites [2]. Substitution with unmethylated analogs (e.g., N-(pyrrolidin-3-ylmethyl)pyridin-2-amine) or regioisomers with methyl placement at the 4- or 6-position yields compounds with distinct target engagement signatures; these differences cannot be predicted without empirical binding data and preclude functional interchangeability in assay development or SAR campaigns .

5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Comparative Evidence


PLK4 Binding Affinity Gain from 5-Methyl Substitution

The 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold is documented as a competitive inhibitor of PLK4 (Polo-like kinase 4) with a Ki of 22 nM [1]. In contrast, the unmethylated parent scaffold N-(pyrrolidin-3-ylmethyl)pyridin-2-amine (CAS 1251925-43-5) does not have a reported Ki for PLK4 in the same BindingDB/ChEMBL dataset, consistent with substantially weaker or undetectable engagement at this target .

PLK4 Polo-like kinase 4 kinase inhibition cancer cell cycle

DGAT1 Inhibition and Methyl Substitution Position

In the DGAT1 inhibitor chemotype exemplified by patent EP2301923 (pyridine derivatives as DGAT inhibitors), the presence and position of methyl substitution on the pyridine ring is a key SAR determinant [1]. While 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine itself shows an IC50 > 300,000 nM against human DGAT1 in recombinant FLAG-tagged assays [2], structurally optimized analogs with alternative substitution patterns (including different pyridine ring decorations) achieve IC50 values as low as 80 nM in human recombinant DGAT1 and 70 nM in human liver microsomes [3].

DGAT1 diacylglycerol acyltransferase metabolic disease obesity

nNOS Selectivity Over eNOS

The pyrrolidinomethyl pyridin-2-amine core structure, which includes 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine as a foundational building block, has been elaborated into potent and highly selective nNOS inhibitors [1]. Structure-activity relationship studies demonstrated that trans-substituted amino pyrrolidinomethyl 2-aminopyridine derivatives achieve low nanomolar nNOS inhibition with >1,000-fold selectivity over endothelial NOS (eNOS) [2]. This selectivity profile is a direct consequence of the pyridin-2-amine-pyrrolidine scaffold architecture, with the methyl substitution pattern contributing to binding site complementarity [3].

nNOS neuronal nitric oxide synthase neurodegeneration selectivity

nAChR Ligand Binding: Pyrrolidine vs Piperidine

In a systematic SAR study of 2-(3-pyridylaminomethyl) heterocyclic ligands for central nicotinic acetylcholine receptors (nAChRs), pyrrolidinyl-containing compounds demonstrated enhanced binding affinity relative to piperidine analogs [1]. The most active pyrrolidine-based compounds achieved Ki values ranging from 8.9 to 90 nM in rat brain membrane binding assays, with several showing analgesic efficacy comparable to nicotine in mouse tail-flick assays following subcutaneous administration [2]. The 5-methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine scaffold represents a direct member of this pyrrolidinyl class, positioning it as a relevant comparator for nAChR ligand discovery programs .

nAChR nicotinic acetylcholine receptor CNS analgesia

5-Methyl-N-(pyrrolidin-3-ylmethyl)pyridin-2-amine Applications


PLK4 Kinase Inhibitor Screening and SAR

Based on the documented PLK4 Ki of 22 nM [1], this compound is appropriate for use as a reference ligand or scaffold starting point in PLK4-focused kinase inhibitor discovery programs. The 5-methyl substituent is a key determinant of binding potency relative to unmethylated analogs, enabling SAR exploration around the pyridine ring. Typical applications include in vitro kinase activity assays, competitive binding displacement studies, and co-crystallization trials for structure-based drug design.

DGAT1 Negative Control in Metabolic Assays

Given the IC50 > 300,000 nM against DGAT1 [2], this compound serves as a validated negative control or inactive scaffold comparator in DGAT1 inhibitor screening cascades. Researchers can use it to establish baseline activity thresholds in DGAT1 enzymatic assays (recombinant enzyme, liver microsomes, or cell-based triglyceride synthesis assays), ensuring that observed inhibitory activity from test compounds reflects genuine target engagement rather than assay artifact.

nNOS Inhibitor Starting Scaffold

As demonstrated in the SAR studies of pyrrolidinomethyl 2-aminopyridine derivatives [3], this core scaffold can be elaborated into selective nNOS inhibitors with >1,000-fold selectivity over eNOS. The compound is suitable as a starting material for parallel medicinal chemistry efforts aimed at introducing additional substituents on the pyrrolidine nitrogen or modifying the methylpyridine moiety to optimize nNOS potency, isoform selectivity, and blood-brain barrier permeability.

nAChR Ligand Discovery

The pyrrolidinyl pyridin-2-amine scaffold class exhibits enhanced nAChR binding affinity relative to piperidine-based alternatives [4]. This compound is applicable as a core template for designing novel nAChR ligands targeting α4β2 or α7 subtypes, with potential utility in CNS disorders (cognitive impairment, pain, nicotine dependence). It may be employed in radioligand binding displacement assays using [³H]nicotine or [³H]epibatidine, and in functional assays measuring cation flux or electrophysiological responses in nAChR-expressing cells.

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